molecular formula C15H12N2S2 B5887821 N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No. B5887821
M. Wt: 284.4 g/mol
InChI Key: RLRWLBSXRIUVGL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide, also known as MBT, is a chemical compound that belongs to the family of benzothiazole derivatives. MBT has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been used as a fluorescent probe for the detection of thiols in biological samples. In pharmacology, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been studied for its potential applications in the treatment of diabetes and other metabolic disorders.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and metabolism. N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways and gene expression. N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low toxicity. However, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has several limitations, including its poor solubility in water and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide, including the development of more potent and selective analogs for use as anti-cancer agents, the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide in vivo.

Synthesis Methods

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide can be synthesized using various methods, including the condensation of 2-aminobenzothiazole with 3-methylbenzaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

properties

IUPAC Name

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c1-10-5-4-6-11(9-10)16-14(18)15-17-12-7-2-3-8-13(12)19-15/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRWLBSXRIUVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide

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